molecular formula C7H7ClN4O B14615918 (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine CAS No. 58315-14-3

(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine

Cat. No.: B14615918
CAS No.: 58315-14-3
M. Wt: 198.61 g/mol
InChI Key: FTKCWXRTKKDONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine is a heterocyclic compound that features both an oxazole and pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine typically involves the formation of the oxazole ring followed by the introduction of the hydrazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 6-chloro-3-methylpyridine, the oxazole ring can be formed through a cyclization reaction with suitable reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine: This compound shares a similar core structure but lacks the hydrazine group.

    3-Methyl-[1,2]oxazolo[4,5-c]pyridine: Similar structure without the chloro group.

    6-Chloro-[1,2]oxazolo[4,5-c]pyridine: Similar structure without the methyl group.

Uniqueness

The presence of both the chloro and hydrazine groups in (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine makes it unique compared to its analogs.

Properties

CAS No.

58315-14-3

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

(6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine

InChI

InChI=1S/C7H7ClN4O/c1-3-6-4(13-12-3)2-5(8)10-7(6)11-9/h2H,9H2,1H3,(H,10,11)

InChI Key

FTKCWXRTKKDONX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC(=C12)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.